molecular formula C7H11N3O2S B11748609 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine

1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine

Cat. No.: B11748609
M. Wt: 201.25 g/mol
InChI Key: YTMAFORUNYIEIJ-UHFFFAOYSA-N
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Description

1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyrimidine with ethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Common reagents and conditions used in these reactions include organic solvents like DMF or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidines and sulfonamides .

Scientific Research Applications

1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can disrupt normal enzyme function and affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[5-(Ethanesulfonyl)pyrimidin-2-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

(5-ethylsulfonylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H11N3O2S/c1-2-13(11,12)6-4-9-7(3-8)10-5-6/h4-5H,2-3,8H2,1H3

InChI Key

YTMAFORUNYIEIJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1)CN

Origin of Product

United States

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